![molecular formula C11H19Cl3N2 B2415001 N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride CAS No. 2378501-74-5](/img/structure/B2415001.png)
N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Polymerization Applications
One area where derivatives of N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride are used is in polymerization processes. A study by Ibrahim et al. (2004) explored the polymerization of methyl methacrylate in the presence of iron(II) complex with tetradentate nitrogen ligands, which are similar in structure to the compound . The study found that such ligands can act as efficient catalyst systems in atom transfer radical polymerization (ATRP) processes (Ibrahim et al., 2004).
Catalytic Activity in Metal Complexes
N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride derivatives have also been studied for their role in forming metal complexes with catalytic properties. Das et al. (1994) synthesized and characterized nickel(II) iodide complexes with ethane-1,2-diamine and its derivatives, demonstrating their potential in various catalytic applications (Das, Ghosh, & Chaudhuri, 1994).
Thermal and Structural Studies
Understanding the thermal properties and structural characterization of diamine complexes is essential for their application in scientific research. Das et al. (1998) conducted studies on diamine complexes of nickel(II) trifluoroacetate, which are structurally similar to N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride. These studies provide valuable insights into the properties of such compounds (Das, Mostafa, Okamoto, & Chaudhuri, 1998).
Photoreactions and Light-Induced Processes
Huang et al. (2022) explored the photoreactions of Ir(III)-diamine complexes, which involve derivatives similar to N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride. These studies demonstrate the potential of such compounds in light-induced processes and in the development of new photoreactive materials (Huang et al., 2022).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given the lack of specific target identification, it’s challenging to predict the exact biochemical pathways this compound might influence .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2.2ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;;/h3-6H,2,7-9,13H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHQWNLHVWMHAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC=CC=C1Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2414918.png)
![1-Prop-2-enoyl-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2414923.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2414924.png)
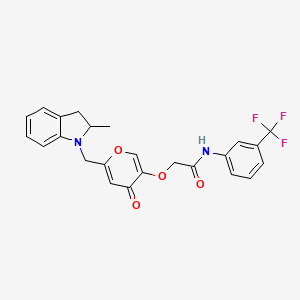
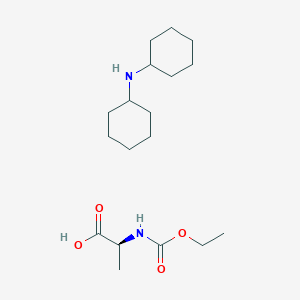
![1-(3,5-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2414929.png)
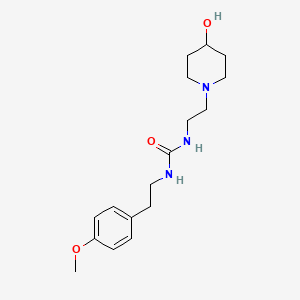
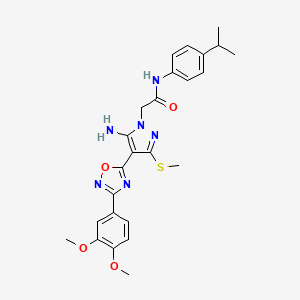

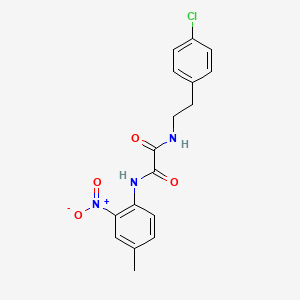
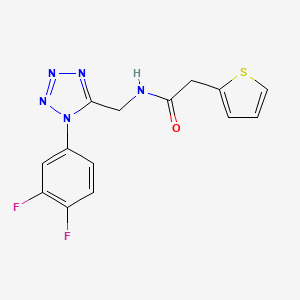
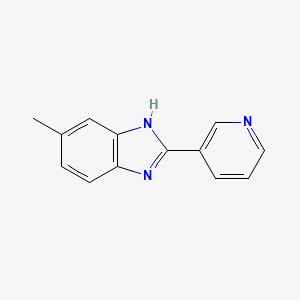
![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2414940.png)
